N-[(3,5-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetyl]-beta-alanine
Description
N-[(3,5-Dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetyl]-beta-alanine is a synthetic organic compound characterized by a fused furochromen core (a benzofuran-chromene hybrid system) with substituents at the 3,5-dimethyl and 7-oxo positions. The acetyl-beta-alanine moiety is attached at the 6-position of the furochromen scaffold. Its molecular formula is C₂₀H₂₂O₆, with a molecular weight of 358.39 g/mol and a CAS registry number 956609-30-6 . The compound’s purity is reported as 95%, and it falls under the regulatory category EN 300-302 89, though the exact implications of this standard remain unclear .
Properties
Molecular Formula |
C18H17NO6 |
|---|---|
Molecular Weight |
343.3 g/mol |
IUPAC Name |
3-[[2-(3,5-dimethyl-7-oxofuro[3,2-g]chromen-6-yl)acetyl]amino]propanoic acid |
InChI |
InChI=1S/C18H17NO6/c1-9-8-24-14-7-15-12(5-11(9)14)10(2)13(18(23)25-15)6-16(20)19-4-3-17(21)22/h5,7-8H,3-4,6H2,1-2H3,(H,19,20)(H,21,22) |
InChI Key |
AOMQUEDCEIEILC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=COC2=CC3=C(C=C12)C(=C(C(=O)O3)CC(=O)NCCC(=O)O)C |
Origin of Product |
United States |
Preparation Methods
Functionalization at the 6-Position
The 6-position of the furocoumarin core is activated for nucleophilic substitution via dimethylaminomethylene intermediates. Treatment of 4-methoxy- or 4,9-dimethoxy-furocoumarins with dimethylformamide dimethyl acetal (DMF-DMA) generates 6-dimethylaminomethylene derivatives (e.g., 4a and 4b in). These intermediates react with nucleophiles like amino acids, where the dimethylamino group is displaced. For example, refluxing 4b with β-alanine in glacial acetic acid substitutes the dimethylaminomethylene group, yielding [(furo[3,2-g]chromen-6-ylidenemethyl)-amino]-propionic acid.
Acetylation and Coupling with β-Alanine
Activation of the Furocoumarin Carboxylic Acid
The acetyl-β-alanine side chain is introduced via amide bond formation. The carboxylic acid group at the 6-position of the furocoumarin core is activated using carbodiimide-based reagents. In, N,N-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt) facilitate coupling with glycine ethyl ester, producing peptide derivatives in ~65% yield. Similarly, demonstrates the use of EDCl (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) with HOBt for activating 3-(1,3-dioxoisoindolin-2-yl)propanoic acid, achieving 65% yield under mild conditions (room temperature, THF solvent).
Table 1: Comparison of Coupling Agents for Amide Bond Formation
Coupling with β-Alanine
β-Alanine requires protection of its amine group prior to coupling. Phthalimide protection, as seen in, involves reacting β-alanine with phthalic anhydride to form 3-(1,3-dioxoisoindolin-2-yl)propanoic acid. This protected derivative is then coupled to the activated furocoumarin acetyl intermediate. Deprotection using hydrazine hydrate releases the free amine, yielding the final compound.
Optimization of Reaction Conditions
Solvent and Temperature Effects
Polar aprotic solvents like dichloromethane (CH₂Cl₂) and tetrahydrofuran (THF) are optimal for coupling reactions, ensuring reagent solubility without side reactions. Elevated temperatures (>80°C) are avoided to prevent decomposition of the furocoumarin core. For example, reports successful substitutions at 80°C in glacial acetic acid, while achieves efficient coupling at room temperature.
Catalytic Additives
The inclusion of N,N-diisopropylethylamine (DIPEA) as a base in neutralizes HCl generated during EDCl-mediated activation, improving reaction efficiency. Similarly, uses stoichiometric HOBt to suppress racemization and enhance coupling yields.
Purification and Characterization
Chromatographic Techniques
Crude products are purified via silica gel chromatography using ethyl acetate/hexane gradients. Recrystallization from ethanol or aqueous ethanol further enhances purity, as demonstrated in for furocoumarin derivatives (m.p. 234–242°C).
Spectroscopic Validation
-
IR Spectroscopy : Key absorptions include the amide C=O stretch at 1640–1711 cm⁻¹ and aromatic C=C bands at 1616 cm⁻¹.
-
¹H NMR : The acetyl methyl group resonates at δ = 2.25 ppm (t, J = 7.6 Hz), while the β-alanine methylene appears at δ = 3.78 ppm.
-
Mass Spectrometry : Molecular ion peaks align with theoretical masses (e.g., m/z = 456 for compound 3d in).
Alternative Synthetic Routes
Chemical Reactions Analysis
Types of Reactions
N-[(3,5-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetyl]-beta-alanine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups like halides or hydroxyl groups can be introduced.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, amines.
Substitution: Alkylated or hydroxylated derivatives.
Scientific Research Applications
N-[(3,5-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetyl]-beta-alanine has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antioxidant, and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects, including anticancer and neuroprotective activities.
Industry: Utilized in the development of novel materials and as a precursor in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of N-[(3,5-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetyl]-beta-alanine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, modulating their activity.
Pathways Involved: It can influence various biochemical pathways, including oxidative stress response, inflammation, and cell signaling pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional uniqueness of this compound can be contextualized by comparing it to analogs in two domains: furochromen derivatives (optical/electronic applications) and alanine-based agrochemicals (pesticides/fungicides).
Table 1: Structural and Functional Comparison
Key Observations:
Structural Divergence: The target compound’s furochromen core distinguishes it from simpler phenyl-alanine derivatives like metalaxyl or benalaxyl. Unlike the methylideneamino-dihydropyridine substituent in the furochromen analog from , the acetyl-beta-alanine group in the target compound introduces a polar, zwitterionic character, which may influence solubility and bioavailability .
Functional Implications: Agrochemical Potential: Beta-alanine derivatives are rare in pesticides, but the compound’s classification under EN 300-302 89 (a pesticide-related standard) suggests regulatory alignment with fungicides like metalaxyl. However, its larger structure may limit systemic mobility compared to smaller phenyl-alanine analogs . The absence of a conjugated dihydropyridine group, however, may reduce quantum efficiency .
Research Gaps: No direct bioactivity or photophysical data for the target compound are available in the provided evidence. Comparative analysis relies on structural extrapolation and standards. The EN 300-302 89 classification requires clarification—whether it pertains to pesticidal efficacy, environmental safety, or material stability remains unresolved .
Biological Activity
N-[(3,5-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetyl]-beta-alanine is a synthetic compound derived from a furochromenone structure, which has garnered attention for its potential biological activities. This article explores its synthesis, biological mechanisms, and relevant case studies to provide a comprehensive overview of its activity.
Chemical Structure and Synthesis
The molecular formula of this compound is C22H24N2O4. The compound features a furochromenone core with an acetyl-beta-alanine moiety, which may influence its interaction with biological targets.
Synthesis Overview:
- Starting Materials: The synthesis typically begins with readily available precursors such as 3,5-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-carboxylic acid.
- Reaction Conditions: The amide bond formation can be achieved through condensation reactions under acidic conditions using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in solvents such as dichloromethane or ethanol.
- Yield and Purity: The synthesis process usually involves purification steps to achieve high purity levels necessary for biological testing.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors in the body.
Potential Mechanisms:
- Enzyme Inhibition: The compound may inhibit certain enzymes involved in metabolic pathways, affecting processes such as inflammation and oxidative stress.
- Receptor Modulation: It could also modulate receptor activity, potentially influencing neurotransmitter release and signaling pathways related to mood and cognition.
Biological Activity
Research indicates that compounds with similar structures exhibit a range of biological activities including anti-inflammatory, antioxidant, and neuroprotective effects. Here are some notable findings:
Case Studies
-
Neuroprotection Against Excitotoxicity:
A study demonstrated that N-[4-(dimethylamino)phenyl]acetyl-beta-alanine showed protective effects against excitotoxicity in neuronal cell cultures exposed to quinolinic acid. This suggests potential applications in neurodegenerative diseases where excitotoxic damage is prevalent. -
Inflammation Model:
In an animal model of induced inflammation, administration of the compound resulted in reduced levels of inflammatory markers such as IL-1β and TNFα, indicating its potential as an anti-inflammatory agent.
Q & A
Q. What are the critical steps and optimization strategies for synthesizing N-[(3,5-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetyl]-beta-alanine?
- Methodological Answer : The synthesis involves a multi-step process:
Core formation : Construct the furochromene scaffold via cyclization of substituted coumarin precursors under controlled temperature (e.g., 60–80°C) and inert atmosphere.
Acetylation : Introduce the acetyl group at the 6-position of the furochromene core using acetyl chloride or acetic anhydride in dichloromethane with triethylamine as a catalyst .
Beta-alanine coupling : React the acetylated intermediate with beta-alanine via carbodiimide-mediated amide bond formation (e.g., EDC/NHS in DMF) .
Optimization :
- Prolonged reflux (12–24 hours) improves yield.
- Excess reagents (1.5–2 eq.) ensure complete conversion.
- Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) enhances purity (>95%) .
Q. Which analytical techniques are essential for verifying the structural integrity and purity of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR confirm substituent positions and acetyl-beta-alanine linkage. For example, the acetyl methyl group appears as a singlet at ~2.1 ppm in 1H NMR .
- High-Performance Liquid Chromatography (HPLC) : Use a C18 column with UV detection (λ = 254 nm) to assess purity (>95%) .
- Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., [M+H]+ peak matching theoretical value) .
- X-ray Crystallography : Resolve stereochemistry if crystalline derivatives are obtainable .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound across different assays?
- Methodological Answer : Contradictions may arise from assay variability, such as:
- Cell line specificity : Test activity in multiple cell lines (e.g., HEK293 vs. HeLa) to assess target selectivity .
- Dose-response validation : Perform IC50/EC50 determinations with triplicate replicates and standardized protocols (e.g., MTT assay for cytotoxicity) .
- Orthogonal assays : Confirm results using complementary methods (e.g., fluorescence-based binding assays vs. enzymatic activity assays) .
- Control compounds : Include known furochromene derivatives (e.g., psoralen analogs) as benchmarks .
Q. What strategies can be employed to investigate the structure-activity relationship (SAR) of this compound for therapeutic target modulation?
- Methodological Answer :
- Analog synthesis : Modify key moieties (e.g., replace beta-alanine with other amino acids or alter methyl groups on the furochromene core) .
- In silico modeling : Use molecular docking (AutoDock Vina) to predict binding modes with target proteins (e.g., kinases or DNA repair enzymes) .
- Pharmacophore mapping : Identify critical functional groups (e.g., acetyl group for hydrogen bonding) using software like Schrödinger’s Phase .
- Functional assays : Corrogate activity data (e.g., enzyme inhibition, anti-inflammatory effects) with structural variations .
Q. How can reaction conditions be optimized to minimize side products during the synthesis of this compound?
- Methodological Answer :
- Temperature control : Maintain reaction temperatures within narrow ranges (e.g., 70±2°C) to prevent thermal degradation .
- Catalyst screening : Test alternatives to EDC (e.g., DCC or HATU) for improved coupling efficiency .
- pH monitoring : Adjust reaction pH to 7–8 during beta-alanine coupling to avoid hydrolysis of the acetyl group .
- Real-time monitoring : Use TLC or inline IR spectroscopy to detect intermediates and terminate reactions at optimal conversion points .
Data Contradiction Analysis
Q. Why might this compound exhibit varying stability profiles in different solvent systems, and how can this be systematically addressed?
- Methodological Answer : Stability discrepancies often stem from solvent polarity and proticity:
- Accelerated stability testing : Incubate the compound in DMSO, PBS, and ethanol at 25°C/60% RH for 14 days, analyzing degradation via HPLC .
- Oxidative susceptibility : Add antioxidants (e.g., BHT at 0.01% w/v) to protic solvents like water to mitigate free radical-mediated decomposition .
- pH-dependent degradation : Conduct stability studies across pH 3–9 to identify optimal storage conditions (e.g., pH 7.4 buffer for aqueous formulations) .
Experimental Design Considerations
Q. What in vivo experimental models are suitable for evaluating the pharmacokinetics of this compound?
- Methodological Answer :
- Rodent models : Administer intravenously (5 mg/kg) to assess plasma half-life (t1/2) and tissue distribution via LC-MS/MS .
- Metabolite identification : Collect bile and urine samples to detect acetyl-beta-alanine cleavage products using UPLC-QTOF .
- Blood-brain barrier (BBB) penetration : Measure brain-to-plasma ratio after perfusion to evaluate CNS bioavailability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
